![molecular formula C23H17FN4O4S2 B4535908 N-(4-fluoro-3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4535908.png)
N-(4-fluoro-3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide
Description
The compound belongs to a class of chemical entities known for their complex synthesis routes and significant potential in various applications due to their unique chemical and physical properties. Compounds like these often exhibit notable interactions due to their elaborate structures, including thieno[2,3-d]pyrimidines and substituted phenyl groups, which are of interest in fields like medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of complex molecules involving thieno[2,3-d]pyrimidines and substituted phenyl groups typically requires multi-step synthetic routes. These processes may involve key reactions such as cyclization, nucleophilic substitution, and condensation reactions. For instance, compounds with similar structures have been synthesized through reactions involving intermediates like thioacetamides and maleimide or iodoacetamide derivatives, showcasing the intricate steps needed to introduce specific functional groups into the molecule (Sippel, 1981).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by various spectroscopic techniques, including FT-IR, NMR, and LCMS. These methods provide detailed information on the molecular framework and the spatial arrangement of atoms, critical for understanding the compound's reactivity and properties. For example, studies on similar molecules have elucidated structures through detailed NMR and IR analysis, highlighting the importance of these techniques in confirming the molecular architecture of complex compounds (Vinutha V. Salian et al., 2017).
properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O4S2/c24-16-10-9-13(11-17(16)28(31)32)25-19(29)12-33-23-26-21-20(15-7-4-8-18(15)34-21)22(30)27(23)14-5-2-1-3-6-14/h1-3,5-6,9-11H,4,7-8,12H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHAWZLHIZGHHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-])C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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